

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Morpholinopicolinaldehyde

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Compound of Interest

Compound Name: 6-Morpholinopicolinaldehyde

Cat. No.: B1603457

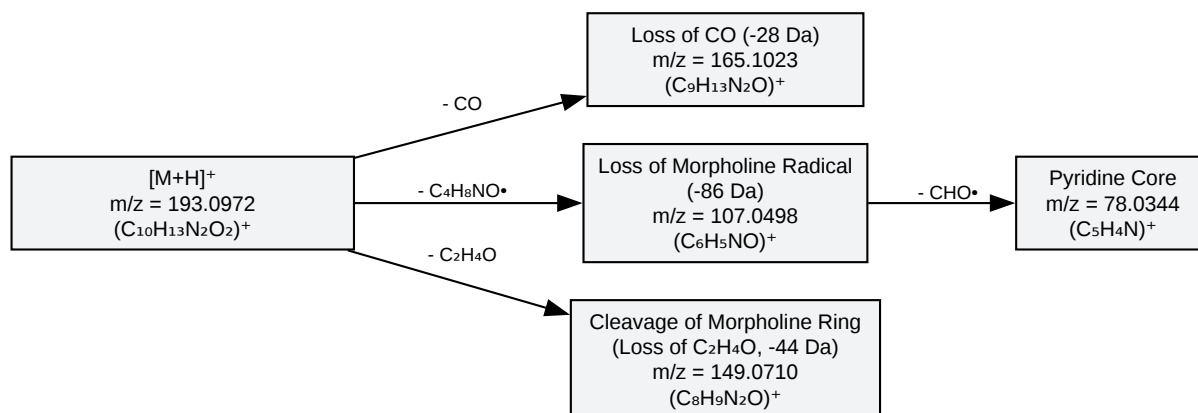
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Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for **6-Morpholinopicolinaldehyde** (CAS No. 857283-88-6), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with empirical data from analogous structures to present a robust characterization framework. We will delve into the interpretation of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Each section includes detailed, field-proven protocols for data acquisition, an in-depth analysis of expected spectral features, and the causal reasoning behind these spectroscopic signatures. This guide serves as a foundational reference for the structural elucidation, quality control, and reaction monitoring of **6-Morpholinopicolinaldehyde** and its derivatives.

Introduction and Molecular Structure

6-Morpholinopicolinaldehyde, also known as 6-morpholinopyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its structure integrates a picolinaldehyde core with a morpholine moiety at the 6-position. This unique combination of an electron-withdrawing aldehyde and an electron-donating morpholine group on the same pyridine ring creates a molecule with distinct electronic and chemical properties. A thorough understanding of its spectroscopic signature is paramount for its application in complex synthetic pathways and biological assays.

The structural integrity and purity of this compound are critical for its intended applications. The following sections provide a detailed roadmap for its characterization using state-of-the-art spectroscopic techniques.



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Caption: Predicted major fragmentation pathways for [M+H]⁺.

- **Loss of Carbon Monoxide (CO):** A common fragmentation for aromatic aldehydes is the loss of a neutral CO molecule (28 Da) from the protonated molecular ion, leading to a fragment at m/z 165.10.
- **Cleavage of the Morpholine Ring:** The morpholine ring can undergo fragmentation, such as the loss of ethylene oxide (C₂H₄O, 44 Da), resulting in a fragment at m/z 149.07.
- **Loss of the Morpholine Substituent:** Cleavage of the C-N bond between the pyridine ring and the morpholine nitrogen can lead to the loss of a morpholine radical (86 Da), generating a picolinaldehyde fragment ion at m/z 107.05. This fragment can further lose the formyl radical (CHO•) to produce the pyridinium ion at m/z 78.03.

Safety and Handling

According to the Safety Data Sheet (SDS) for 6-Morpholinopyridine-2-carbaldehyde, the compound is considered hazardous. [1] Users should adhere to the following precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Ensure adequate ventilation. Avoid formation of dust. Do not breathe dust, fumes, or vapors.
- Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

The structural characterization of **6-Morpholinopicolinaldehyde** can be confidently achieved through a combined spectroscopic approach. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups—most notably the aldehyde and morpholine moieties—and high-resolution mass spectrometry validates the molecular formula and provides structural confirmation through predictable fragmentation patterns. The protocols and interpretive guidelines presented herein constitute a robust, self-validating system for researchers working with this compound, ensuring both scientific integrity and experimental success.

References

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Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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